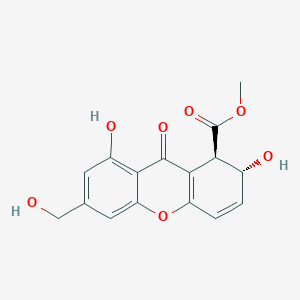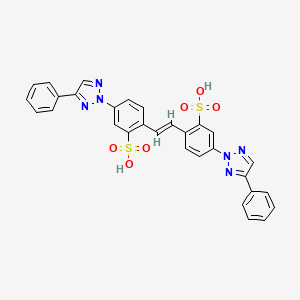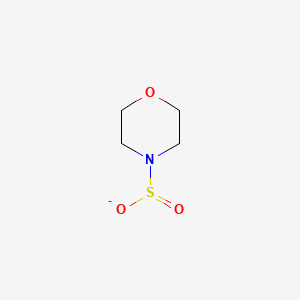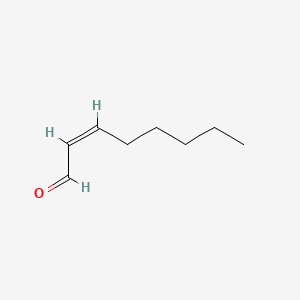
2-Hydroxy-3-chloropenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-chloropenta-2,4-dienoate is a halo fatty acid.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Ethyl Chloropenta-dienoates : Research by Shakhmaev et al. (2017) developed an efficient synthetic approach to the isomers of ethyl 5-chloropenta-2,4-dienoate, highlighting the compound's utility in organic synthesis (Shakhmaev et al., 2017).
Role in Bacterial Degradation Pathways : Catelani et al. (1973) identified 2-hydroxy-3-chloropenta-2,4-dienoate as a byproduct in the bacterial degradation of biphenyl, suggesting its ecological and biodegradation significance (Catelani et al., 1973).
Synthesis of Allenic Hydroxyesters and Dihydrofurans : Krause et al. (2000) demonstrated the use of titanium enolates of 3,4-dienoates for synthesizing allenic hydroxyesters and functionalized 2,5-dihydrofurans, indicating the compound's versatility in organic transformations (Krause et al., 2000).
Enzymatic and Chemical Ketonization : Whitman et al. (1991) explored the enzymatic and chemical ketonization of 2-hydroxymuconate, a conjugated enol related to 2-hydroxy-3-chloropenta-2,4-dienoate, providing insights into the compound's chemical behavior (Whitman et al., 1991).
Microbial Degradation and Environmental Impact
Microbial Degradation of Polychlorinated Biphenyls (PCBs) : Seah et al. (2000) assessed the role of 2-hydroxy-3-chloropenta-2,4-dienoate in the microbial degradation of PCBs, highlighting its importance in environmental bioremediation processes (Seah et al., 2000).
Involvement in Cholesterol Metabolism by Mycobacterium tuberculosis : Lack et al. (2009) characterized a carbon-carbon hydrolase involved in cholesterol metabolism, where 2-hydroxy-3-chloropenta-2,4-dienoate played a crucial role, indicating its biological significance in pathogenic bacteria (Lack et al., 2009).
properties
Molecular Formula |
C5H5ClO3 |
|---|---|
Molecular Weight |
148.54 g/mol |
IUPAC Name |
(2Z)-3-chloro-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)4(7)5(8)9/h2,7H,1H2,(H,8,9)/b4-3- |
InChI Key |
XZOBUTBZRFDQBU-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C(=C(\C(=O)O)/O)/Cl |
SMILES |
C=CC(=C(C(=O)O)O)Cl |
Canonical SMILES |
C=CC(=C(C(=O)O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)






